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molecular formula Bi2Mo2O9-12 B8704337 Dibismuth molybdenum hexaoxide CAS No. 13595-85-2

Dibismuth molybdenum hexaoxide

Cat. No. B8704337
M. Wt: 753.9 g/mol
InChI Key: DKUYEPUUXLQPPX-UHFFFAOYSA-N
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Patent
US04565658

Procedure details

28.78 grams of molybdenum oxide (MoO3) were dissolved in a mixture of 72 ml of water and 36 ml of concentrated ammonium hydroxide, added to a solution of 97 grams of bismuth nitrate pentahydrate in ~184 ml of water and 30 ml of concentrated nitric acid with stirring, and the pH of the resulting mixture was adjusted to between 3 and 6.5 using ammonium hydroxide whereafter it was boiled for approximately 3 hours. The precipitate was filtered and washed with approximately 1000 ml of water.
Quantity
28.78 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
bismuth nitrate pentahydrate
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mo:1]=[O:2].O.O.O.O.O.[N+]([O-])([O-])=[O:9].[Bi+3:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=[O:18]>O.[OH-].[NH4+].[N+]([O-])(O)=O>[O-2:9].[O-2:14].[O-2:18].[O-2:2].[O-2:9].[O-2:9].[O-2:9].[O-2:9].[O-2:9].[Mo:1].[Mo:1].[Bi+3:12].[Bi+3:12] |f:1.2.3.4.5.6.7.8.9,11.12,14.15.16.17.18.19.20.21.22.23.24.25.26|

Inputs

Step One
Name
Quantity
28.78 g
Type
reactant
Smiles
[Mo]=O
Name
Quantity
72 mL
Type
solvent
Smiles
O
Name
Quantity
36 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
bismuth nitrate pentahydrate
Quantity
97 g
Type
reactant
Smiles
O.O.O.O.O.[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with approximately 1000 ml of water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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